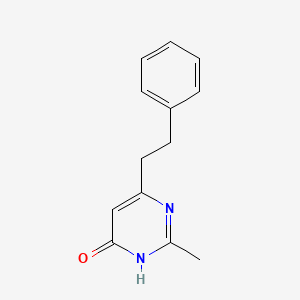
2-Methyl-6-phenethylpyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-phenethylpyrimidin-4-ol is a chemical compound with the molecular formula C12H14N2O It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenethylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines under simple reaction conditions . Another method includes the use of a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and provide good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methods and environmentally friendly reagents is often preferred to minimize the environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-6-phenethylpyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyrimidine N-oxides, while reduction reactions can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-phenethylpyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a potential lead compound for developing new drugs due to its biological activity. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties . In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Methyl-6-phenethylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . This inhibition reduces inflammation and provides therapeutic benefits. Additionally, the compound may interact with other molecular targets, such as nuclear factor kappa B (NF-κB) and various cytokines, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-phenethylpyrimidin-4-ol can be compared with other similar compounds, such as 6-Methyl-2-phenylpyrimidin-4-ol and 4-Hydroxy-2-methyl-6-phenylpyrimidine . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Similar Compounds
- 6-Methyl-2-phenylpyrimidin-4-ol
- 4-Hydroxy-2-methyl-6-phenylpyrimidine
- 4-Hydroxy-2-methyl-6-phenyl-1,3-diazine
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-methyl-4-(2-phenylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-10-14-12(9-13(16)15-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
JZFJACXCGFVQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=O)N1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



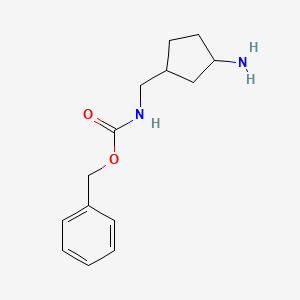
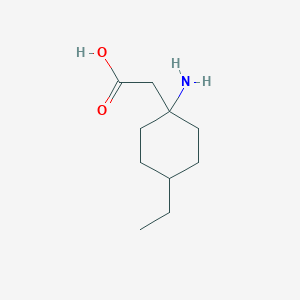
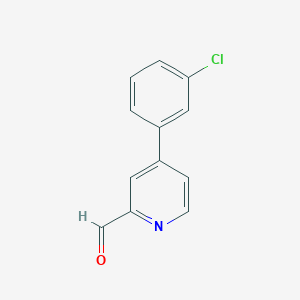
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
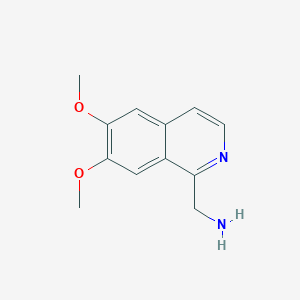
![tert-butyl 6-chloro-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13342012.png)
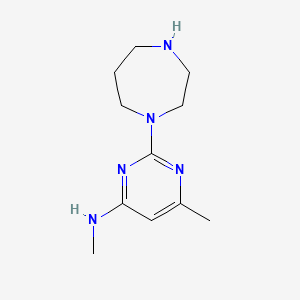
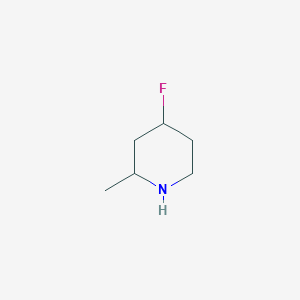

![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
